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LCH-7749944: Profile & Discovery

LCH-7749944 (also known as GNF-PF-2356) was identified as a novel and potent ATP-competitive

inhibitor targeting p21-activated kinase 4 (PAK4). The table below summarizes its core characteristics and

the context of its discovery [1] [2] [3].

Attribute Description

Identified Role Novel, potent PAK4 inhibitor [2] [3]

Chemical Name N2-(3-methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl) quinazoline-2,4-
diamine [3]

Molecular Weight 350.41 [4] [5]

CAS No. 796888-12-5 [4] [5]

Synonyms GNF-PF-2356 [1] [4] [5]

Mechanism ATP-competitive inhibitor; predicted to bind the PAK4 ATP-binding pocket [3]

Rationale for
Development

PAK4 overexpression, genetic amplification, and mutations are detected in
various human tumors, making it a potential therapeutic target [1] [2] [6].
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Attribute Description

Discovery Context Identified from multiple distinct small-molecule chemicals rationally designed
through a structure-based design approach [3].

Biological Activity & Cellular Effects

The inhibitory activity of LCH-7749944 was determined using a kinase reaction with Histone H3 as a

substrate [3]. In subsequent cellular studies, primarily on human gastric cancer cell lines, it demonstrated

multiple effects summarized below [1] [2] [3].

Aspect Experimental Findings

Potency (IC₅₀) 14.93 μM (against PAK4); less potent against PAK1, PAK5, and PAK6 [1] [2] [3]

Anti-Proliferative
Effect

Suppressed proliferation of human gastric cancer cells (MKN-1, BGC823,

SGC7901, MGC803) in a concentration-dependent manner (5-50 μM over 24
hours) [1] [3].

Apoptosis Induction Induced apoptosis in SGC7901 cells (5-20 μM over 12-48 hours) [1] [3].

Cell Cycle Arrest Caused a dose-dependent increase in the percentage of SGC7901 cells in G1

phase and a decrease in S phase (5-20 μM over 12-48 hours) [1] [3].

Inhibition of
Migration &
Invasion

Significantly inhibited the migration and invasion of human gastric cancer cells

[2].

Effects on
Morphology

Inhibited the formation of filopodia and induced cell elongation in SGC7901
cells [1] [2].

Key Pathways
Modulated

Downregulation of PAK4/c-Src/EGFR/cyclin D1 pathway; Concomitant
blockage of PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways

[1] [2] [3].

Protein Expression Dramatically decreased levels of phospho-PAK4, phospho-c-Src, phospho-

EGFR, and cyclin D1 in a dose-dependent manner in SGC7901 cells (5-30 μM
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Aspect Experimental Findings

for 24 hours) [1] [3].

Detailed Experimental Methodologies

For key experiments cited in the tables, the research papers describe the following methodologies:

Cell Culture: Human gastric cancer cell lines (SGC7901, BGC823, MGC803, MKN-1, MKN-45) were
cultured in DMEM supplemented with 10% fetal calf serum at 37°C in a humidified atmosphere of 5%

CO₂ [3].
Cell Proliferation Assay: The inhibitory effect of LCH-7749944 on cell proliferation was assessed

after a 24-hour incubation period across a concentration range (5-50 μM) [1] [3].
Apoptosis Analysis: Apoptosis was induced in SGC7901 cells treated with LCH-7749944 (5, 10, 20

μM) for 12, 24, and 48 hours. The percentage of apoptotic cells was then quantified [1] [3].
Cell Cycle Analysis: SGC7901 cells were treated with LCH-7749944 (5, 10, 20 μM) for 12, 24, and

48 hours. The cells were then stained, and their DNA content was analyzed by flow cytometry to
determine the distribution across cell cycle phases [1] [3].

Western Blot Analysis: SGC7901 cells were treated with LCH-7749944 (5, 10, 20, 30 μM) for 24
hours. Total cellular proteins were extracted, separated by electrophoresis, and transferred to a

membrane. The membrane was incubated with specific primary antibodies (e.g., against phospho-
PAK4, phospho-EGFR, cyclin D1) and corresponding secondary antibodies to detect protein

expression levels [1] [3].

Mechanism of Action & Signaling Pathways

LCH-7749944 exerts its anti-cancer effects primarily by inhibiting PAK4, which disrupts several

downstream signaling pathways that promote cancer cell survival and progression. The following diagram

synthesizes the key pathways described in the research:

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://www.cancer-research-network.com/2020/04/14/lch-7749944-is-a-potent-pak4-inhibitor-and-induces-apoptosis/
https://www.sciencedirect.com/science/article/abs/pii/S0304383511006859
https://www.sciencedirect.com/science/article/abs/pii/S0304383511006859
https://www.smolecule.com/products/s547945?utm_src=pdf-body
https://www.cancer-research-network.com/2020/04/14/lch-7749944-is-a-potent-pak4-inhibitor-and-induces-apoptosis/
https://www.sciencedirect.com/science/article/abs/pii/S0304383511006859
https://www.smolecule.com/products/s547945?utm_src=pdf-body
https://www.cancer-research-network.com/2020/04/14/lch-7749944-is-a-potent-pak4-inhibitor-and-induces-apoptosis/
https://www.sciencedirect.com/science/article/abs/pii/S0304383511006859
https://www.smolecule.com/products/s547945?utm_src=pdf-body
https://www.cancer-research-network.com/2020/04/14/lch-7749944-is-a-potent-pak4-inhibitor-and-induces-apoptosis/
https://www.sciencedirect.com/science/article/abs/pii/S0304383511006859
https://www.smolecule.com/products/s547945?utm_src=pdf-body
https://www.cancer-research-network.com/2020/04/14/lch-7749944-is-a-potent-pak4-inhibitor-and-induces-apoptosis/
https://www.sciencedirect.com/science/article/abs/pii/S0304383511006859
https://www.smolecule.com/products/s547945?utm_src=pdf-body
https://www.smolecule.com/products/s547945?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Inhibited Downstream Pathways

Cellular Outcomes
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Key signaling pathways inhibited by LCH-7749944 in gastric cancer cells.

Research Applications & Pharmacological Context

While the initial research focused on gastric cancer, the role of PAK4 in other cancers suggests broader

potential. Furthermore, LCH-7749944 has been utilized as a tool compound in other research areas.

Therapeutic Potential in Other Cancers: PAK4 has been shown to phosphorylate and stabilize the

MYC oncoprotein in Acute Myeloid Leukemia (AML). Inhibiting PAK4 in this context destabilizes MYC
and suppresses AML proliferation, though it may not induce robust apoptosis alone [7].

Use in Non-Oncological Research: LCH-7749944 has been used in a mouse model to study
SARS-CoV-2 infection, where it was administered intranasally to investigate potential antiviral effects

[8]. Another study used it in rat pancreatic acini to demonstrate that PAK4 activation is necessary for
VIP- and secretin-stimulated sodium-potassium adenosine triphosphatase (Na+,K+-ATPase) activity,

which mediates pancreatic fluid secretion [9].
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Conclusion

LCH-7749944 serves as a valuable chemical tool for probing PAK4 biology. Initial research established it as

a potent and relatively selective PAK4 inhibitor that suppresses cancer cell proliferation and invasion

primarily by disrupting the PAK4/c-Src/EGFR/cyclin D1 and PAK4/LIMK1/cofilin pathways.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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